3-(1-Piperazinyl)-2,1-benzisothiazole
Description
Historical Context of Related Chemical Scaffolds in Medicinal Chemistry Research
The benzisothiazole nucleus, a bicyclic system comprising a benzene (B151609) ring fused to a thiazole (B1198619) ring, has been a subject of interest for decades. Its derivatives are known to exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties. guidechem.comchemicalbook.com The versatility of the benzisothiazole scaffold lies in its ability to be readily functionalized at various positions, allowing for the fine-tuning of its physicochemical and pharmacological properties.
Similarly, the piperazine (B1678402) ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a ubiquitous feature in numerous approved drugs. researchgate.netchemicalbook.comguidechem.com Its presence can enhance the water solubility of a compound and provide sites for interaction with biological targets. Piperazine and its derivatives have been successfully incorporated into drugs for a multitude of therapeutic areas, including antipsychotics, antidepressants, antihistamines, and anticancer agents. acs.orgnih.gov The historical success of these two pharmacophores in drug discovery provides a strong foundation for the investigation of hybrid molecules that combine their structural features.
Rationale for Investigating 3-(1-Piperazinyl)-2,1-benzisothiazole
The decision to investigate a specific chemical entity like this compound is driven by a combination of theoretical considerations and the need to address existing gaps in therapeutic options.
The theoretical basis for exploring this compound lies in the principle of molecular hybridization, where two or more pharmacophores are combined to create a new molecule with an enhanced or novel biological activity profile. The benzisothiazole moiety is recognized for its diverse biological activities, while the piperazine ring is a well-established scaffold in centrally acting agents. guidechem.comacs.org The combination of these two in 3-(1-Piperazinyl)-1,2-benzisothiazole (B29119) has been particularly fruitful in the development of atypical antipsychotic drugs. This compound serves as a key intermediate in the synthesis of drugs like Ziprasidone (B1663615), which is a potent antagonist of both serotonin (B10506) (5-HT2) and dopamine (B1211576) (D2) receptors. chemicalbook.comacs.org The exploration of the 2,1-benzisothiazole isomer is a logical extension of this research, driven by the hypothesis that altering the isomeric form may lead to compounds with different selectivity profiles or improved properties.
Research into derivatives of 3-(1-Piperazinyl)-1,2-benzisothiazole aims to address the ongoing need for safer and more effective treatments for neuropsychiatric disorders. While existing antipsychotics are effective, they are often associated with significant side effects. The development of "atypical" antipsychotics, such as those derived from this scaffold, represents an effort to mitigate these adverse effects. acs.org Studies on these compounds contribute to a deeper understanding of the structure-activity relationships that govern their interactions with various receptors in the central nervous system.
Overview of Research Methodologies Applied to this compound Studies
The investigation of this compound and its isomers involves a multidisciplinary approach, encompassing chemical synthesis, in vitro pharmacological assays, and in vivo behavioral studies.
The synthesis of 3-(1-Piperazinyl)-1,2-benzisothiazole is well-documented and typically involves the reaction of 3-chloro-1,2-benzisothiazole (B19369) with piperazine. chemicalbook.comchemicalbook.com Various synthetic routes have been developed to optimize the yield and purity of the final product, including one-step commercial processes. acs.org
Once synthesized, the pharmacological activity of these compounds is evaluated through a battery of in vitro assays. These include receptor binding assays to determine the affinity of the compound for various neurotransmitter receptors, such as dopamine and serotonin receptors. nih.gov Functional assays are also employed to assess whether the compound acts as an agonist, antagonist, or inverse agonist at these receptors.
Compounds that show promising in vitro activity are then advanced to in vivo studies in animal models. These studies are designed to evaluate the compound's efficacy in relevant behavioral models of psychosis and to assess its potential for inducing undesirable side effects. nih.gov Analytical techniques such as High-Performance Liquid Chromatography (HPLC) are crucial for monitoring the progress of chemical reactions and for the quality control of the synthesized compounds. google.com
Table 1: Synthesis of 3-(1-Piperazinyl)-1,2-benzisothiazole Hydrochloride
| Reactants | Solvent | Reaction Conditions | Product | Yield | Reference |
| 3-Chloro-1,2-benzisothiazole, Piperazine | tert-Butanol (B103910) | Reflux, 24 hours | 3-(1-Piperazinyl)-1,2-benzisothiazole hydrochloride | 80% | chemicalbook.com |
| Bis(2-cyanophenyl) disulfide, Piperazine | DMSO, 2-Propanol | 120-140 °C, 3-24 hours | 3-(1-Piperazinyl)-1,2-benzisothiazole hydrochloride | 75-80% | acs.org |
Table 2: Pharmacological Profile of 3-(1-Piperazinyl)-1,2-benzisothiazole Derivatives
| Compound | Target Receptor | Activity | Significance | Reference |
| Ziprasidone (derivative) | 5-HT2A, D2 | Antagonist | Atypical antipsychotic | acs.org |
| BMY 13859-1 (derivative) | Dopamine and Serotonin receptors | High affinity | Potential antipsychotic agent | nih.gov |
Structure
3D Structure
Properties
Molecular Formula |
C11H13N3S |
|---|---|
Molecular Weight |
219.31 g/mol |
IUPAC Name |
3-piperazin-1-yl-2,1-benzothiazole |
InChI |
InChI=1S/C11H13N3S/c1-2-4-10-9(3-1)11(15-13-10)14-7-5-12-6-8-14/h1-4,12H,5-8H2 |
InChI Key |
MPXJNSAEPJKLBY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=C3C=CC=CC3=NS2 |
Origin of Product |
United States |
Synthetic Pathways and Chemical Derivatization of 3 1 Piperazinyl 2,1 Benzisothiazole
Precursor Chemistry and Synthetic Strategy Development
The primary and most documented synthetic route to 3-(1-piperazinyl)-2,1-benzisothiazole involves the nucleophilic substitution of a suitable leaving group at the 3-position of the 2,1-benzisothiazole ring system with piperazine (B1678402).
Key Synthetic Intermediates and Their Transformations
The most common precursor for the synthesis of this compound is 3-chloro-1,2-benzisothiazole (B19369) . This key intermediate is typically reacted with an excess of piperazine to yield the desired product. The reaction is a nucleophilic aromatic substitution where the piperazine nitrogen atom displaces the chloride ion at the 3-position of the benzisothiazole ring. mdpi.comchemicalbook.com
An alternative synthetic approach utilizes 1-(2-cyanophenylthio)piperazine as a key intermediate. This compound can be cyclized to form the 2,1-benzisothiazole ring system directly bearing the piperazinyl moiety. Another pathway involves the use of bis(2-cyanophenyl)disulfide , which can react with piperazine to form the target compound.
Optimization of Reaction Conditions for Yield and Purity of the Compound
The optimization of the reaction between 3-chloro-1,2-benzisothiazole and piperazine has been explored to maximize yield and purity. Key parameters that are often adjusted include the solvent, temperature, and reaction time.
Commonly used solvents for this transformation include tert-butanol (B103910) and ethanol. mdpi.comchemicalbook.com The reaction is typically carried out at elevated temperatures, often at the reflux temperature of the chosen solvent, to drive the substitution reaction to completion. Reaction times can vary, but are often in the range of 24 to 36 hours. mdpi.comchemicalbook.com
Work-up procedures are also crucial for obtaining a pure product. These often involve an aqueous work-up to remove excess piperazine and other water-soluble byproducts, followed by extraction with an organic solvent and subsequent purification steps such as crystallization or chromatography. The final product can be isolated as the free base or as a hydrochloride salt. mdpi.com
| Precursor | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 3-Chloro-1,2-benzisothiazole | Piperazine | tert-Butanol | 121 (reflux) | 24 | 80 |
| 3-Chloro-1,2-benzisothiazole | Piperazine | Ethanol | 80 | 36 | 85 |
| 1-(2-Cyanophenylthio)piperazine | - | Isopropanol | 118 (reflux) | 24 | 55 |
Advanced Synthetic Methodologies for Analog Generation
While the synthesis of the core this compound is well-established, the generation of analogs for structure-activity relationship (SAR) studies requires more advanced synthetic methodologies.
Parallel Synthesis Approaches for Structure-Activity Relationship (SAR) Exploration
Parallel synthesis techniques can be employed to rapidly generate a library of analogs based on the this compound scaffold. This can be achieved by utilizing a variety of substituted piperazines in the initial substitution reaction with 3-chloro-1,2-benzisothiazole. By using a diverse set of piperazine derivatives, a wide range of functionalities can be introduced at this position.
Furthermore, derivatization of the second nitrogen atom of the piperazine ring provides another avenue for parallel synthesis. Once the core scaffold is synthesized, the free secondary amine of the piperazine moiety can be reacted with a library of electrophiles, such as carboxylic acids (to form amides), sulfonyl chlorides (to form sulfonamides), or aldehydes/ketones (via reductive amination), to generate a large array of final compounds.
Stereoselective Synthesis Considerations for Related Compounds (if applicable)
For analogs of this compound that contain stereocenters, stereoselective synthesis becomes a critical consideration. While the core 2,1-benzisothiazole ring is planar and achiral, the introduction of chiral substituents on the piperazine ring or on other parts of the molecule necessitates stereocontrolled synthetic methods.
For instance, if a substituted piperazine containing a stereocenter is used as a starting material, it is important to ensure that the chirality is maintained throughout the synthetic sequence. Asymmetric synthesis methodologies can also be employed to introduce new stereocenters with high enantiomeric or diastereomeric purity. Chiral catalysts or auxiliaries can be used to control the stereochemical outcome of key bond-forming reactions.
Functionalization and Derivatization Strategies for Expanding Chemical Space of this compound
Expanding the chemical space around the this compound core is essential for fine-tuning its physicochemical and pharmacological properties. This can be achieved through functionalization of both the benzisothiazole and piperazine rings.
The secondary amine of the piperazine ring is the most common site for derivatization. Standard organic transformations can be used to introduce a wide variety of substituents.
| Reaction Type | Reagent | Functional Group Introduced |
| Acylation | Carboxylic Acid/Acid Chloride | Amide |
| Sulfonylation | Sulfonyl Chloride | Sulfonamide |
| Reductive Amination | Aldehyde/Ketone | Substituted Amine |
| Alkylation | Alkyl Halide | Substituted Amine |
Functionalization of the benzisothiazole ring is also possible, although it may require more complex synthetic strategies. Electrophilic aromatic substitution reactions could potentially introduce substituents onto the benzene (B151609) ring of the benzisothiazole core, although the regioselectivity of such reactions would need to be carefully controlled. Alternatively, starting from pre-functionalized 2,1-benzisothiazole precursors would allow for the synthesis of analogs with substituents on the aromatic ring system.
Introduction of Diverse Substituents on the Piperazine Moiety
The most common strategy for the derivatization of 3-(1-piperazinyl)-1,2-benzisothiazole (B29119) involves the functionalization of the secondary amine (-NH) group on the piperazine ring. This nitrogen atom acts as a nucleophile, readily reacting with a wide array of electrophiles to form N-substituted derivatives through reactions such as N-alkylation and N-acylation.
N-alkylation is a widely employed method for introducing alkyl, arylalkyl, or more complex side chains. A prominent example is the synthesis of the atypical antipsychotic drug Ziprasidone (B1663615). In this synthesis, 3-(1-piperazinyl)-1,2-benzisothiazole is alkylated with 5-(2-chloroethyl)-6-chloro-1,3-dihydro-2H-indol-2-one, coupling the two heterocyclic systems via an ethyl linker. google.com This reaction highlights the utility of the piperazine nitrogen as a key point for connecting different molecular fragments.
Similarly, other research efforts have explored the introduction of various substituted phenethyl groups to investigate structure-activity relationships for potential atypical antipsychotic agents. These modifications are typically achieved by reacting the parent piperazine compound with appropriately substituted phenethyl halides or tosylates. Acylation reactions with acyl chlorides or anhydrides can also be used to introduce amide functionalities, further diversifying the chemical space of accessible derivatives.
The table below summarizes representative examples of derivatization at the piperazine moiety.
Table 1: Examples of Derivatization of the Piperazine Moiety
| Reactant/Electrophile | Reaction Type | Resulting Derivative |
|---|---|---|
| 5-(2-Chloroethyl)-6-chloro-1,3-dihydro-2H-indol-2-one | N-Alkylation | Ziprasidone google.com |
| Substituted Phenethyl Halides | N-Alkylation | Substituted 1-(1,2-benzisothiazol-3-yl)-4-(phenethyl)piperazines |
| 2-Chloroacetyl Chloride | N-Acylation | 1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-chloroethan-1-one |
Modifications to the Benzisothiazole Core for Analog Design
Altering the substitution pattern of the benzisothiazole core is another important strategy for analog design. These modifications can influence the electronic properties, lipophilicity, and steric profile of the molecule, which in turn can modulate its pharmacological activity. Rather than direct substitution on the pre-formed 3-(1-piperazinyl)-1,2-benzisothiazole scaffold, these modifications are more commonly introduced at an earlier stage of the synthesis.
The general approach involves the synthesis of a substituted 3-chloro-1,2-benzisothiazole precursor, which is then coupled with piperazine. For example, to create analogs with substituents on the benzene ring (e.g., fluoro, chloro, or methoxy (B1213986) groups), the synthesis would begin with the appropriately substituted aniline (B41778) or thiophenol derivative. This precursor is then subjected to a series of reactions to construct the substituted benzisothiazole ring system.
For instance, the synthesis of a 6-fluoro-1,2-benzisothiazole derivative would start from a fluorinated aniline precursor. The synthesis of 2-amino-6-fluoro-7-chloro-1,3-benzothiazole (B34186) from 3-chloro-4-fluoroaniline (B193440) demonstrates the feasibility of using substituted precursors to generate halogenated benzothiazole (B30560) systems, a principle applicable to the 1,2-benzisothiazole (B1215175) isomer as well. derpharmachemica.com Once the desired substituted 3-chloro-1,2-benzisothiazole is obtained, it can be reacted with piperazine to yield the corresponding substituted core analog, which can then be further derivatized at the piperazine nitrogen as described previously.
The table below illustrates how different precursors can be used to generate analogs with modified benzisothiazole cores.
Table 2: Benzisothiazole Core Modification via Substituted Precursors
| Substituted Precursor for Core Synthesis | Intermediate | Resulting Core Analog Scaffold |
|---|---|---|
| 4-Fluoro-2-mercaptobenzoic acid | 6-Fluoro-3-chloro-1,2-benzisothiazole | 3-(1-Piperazinyl)-6-fluoro-1,2-benzisothiazole |
| 4-Chloro-2-mercaptobenzoic acid | 6-Chloro-3-chloro-1,2-benzisothiazole | 3-(1-Piperazinyl)-6-chloro-1,2-benzisothiazole |
Theoretical and Computational Chemistry Investigations of 3 1 Piperazinyl 2,1 Benzisothiazole
Molecular Docking and Ligand-Receptor Interaction Studies
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For 3-(1-Piperazinyl)-2,1-benzisothiazole, this involves modeling its interaction with the binding sites of various protein targets.
The benzisothiazole-piperazine scaffold, central to the structure of this compound, has been investigated for its binding affinity against several key protein targets implicated in various diseases. Molecular docking studies on analogous compounds provide insights into the potential targets for this specific molecule. For instance, derivatives of the related benzothiazole (B30560) structure have been docked against protein kinases, which are crucial in cancer signaling pathways. biointerfaceresearch.com Similarly, phenylpiperazine derivatives of 1,2-benzothiazine have been evaluated against the DNA-Topo II complex, an important target in cancer therapy. nih.gov
Computational screening and docking of piperidine (B6355638)/piperazine-based compounds have also identified high affinity for sigma receptors (S1R and S2R), which are involved in neurological functions. nih.gov These studies use scoring functions to estimate the binding free energy, providing a quantitative measure of binding affinity. Lower docking scores typically indicate a more favorable binding interaction. While specific binding affinity values for this compound are not extensively published, the activities of its parent compounds and derivatives suggest it may interact favorably with dopamine (B1211576) and serotonin (B10506) receptors, as well as protein kinases.
| Compound Class | Protein Target | Docking Score / Binding Affinity (Example Values) | Potential Implication |
|---|---|---|---|
| Benzothiazole-Thiazole Hybrids | p56lck Protein Kinase | -8.5 to -9.5 kcal/mol | Anticancer Activity biointerfaceresearch.com |
| Phenylpiperazine-Benzothiazine Derivatives | DNA-Topo II Complex | Comparable to Doxorubicin | Anticancer Activity nih.gov |
| Piperidine/Piperazine-based Compounds | Sigma 1 Receptor (S1R) | Ki values in low nM range (e.g., 3.2 nM) | Neurological Disorders nih.gov |
| Benzimidazole-Arylpiperazine Derivatives | Dopamine D2 Receptor (DRD2) | High affinity dependent on linker length | Neuroleptic Activity semanticscholar.org |
Understanding the molecular recognition mechanism involves identifying the specific amino acid residues within a protein's active site that interact with the ligand. Docking studies reveal that the benzisothiazole and piperazine (B1678402) moieties play distinct roles in binding.
The aromatic benzisothiazole ring can form hydrophobic and π-π stacking interactions with aromatic residues like Phenylalanine, Tyrosine, and Tryptophan in the binding pocket. semanticscholar.org The nitrogen and sulfur atoms in the isothiazole (B42339) ring can act as hydrogen bond acceptors. The piperazine ring is crucial for forming interactions. The nitrogen atoms of the piperazine ring are basic centers that can be protonated under physiological pH, allowing for the formation of strong ionic interactions or salt bridges with acidic residues such as Aspartic Acid and Glutamic Acid. nih.govsemanticscholar.org For example, in studies with the Dopamine D2 receptor, arylpiperazine moieties were shown to interact with Asp114 and other key residues in the orthosteric binding site. semanticscholar.org In kinase inhibition, these groups often interact with the "hinge region" of the ATP-binding site. biointerfaceresearch.com
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations, particularly using Density Functional Theory (DFT), are employed to analyze the electronic structure, stability, and reactivity of molecules.
The electronic properties of the compound can be visualized through molecular electrostatic potential (MEP) maps and analysis of frontier molecular orbitals (HOMO and LUMO). The MEP map illustrates the charge distribution across the molecule, highlighting electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions. For this compound, the nitrogen atoms of the piperazine ring are expected to be regions of negative electrostatic potential, making them susceptible to electrophilic attack or protonation and capable of acting as hydrogen bond acceptors. The hydrogen atom on the secondary amine of the piperazine is a region of positive potential, acting as a hydrogen bond donor.
Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) helps predict reactivity. The HOMO region indicates the area most likely to donate electrons (nucleophilic character), while the LUMO region indicates the area most likely to accept electrons (electrophilic character). The energy gap between HOMO and LUMO is an indicator of the molecule's chemical stability.
Molecular Dynamics Simulations to Explore Dynamic Interactions
While molecular docking provides a static snapshot of the ligand-receptor complex, molecular dynamics (MD) simulations explore the dynamic evolution of this complex over time. An MD simulation of this compound bound to a protein target would reveal the stability of the binding pose and the nature of the interactions under physiological conditions.
MD simulations on similar benzothiazole and piperazine derivatives have been used to validate docking results. biointerfaceresearch.comnih.gov Key parameters analyzed during an MD simulation include:
Root Mean Square Fluctuation (RMSF): This measures the fluctuation of individual amino acid residues, highlighting which parts of the protein are flexible and which are stable upon ligand binding.
Protein-Ligand Contacts: MD simulations allow for the analysis of the persistence of key interactions, such as hydrogen bonds and hydrophobic contacts, over the simulation period. This confirms which residues are most critical for stable binding. nih.govsemanticscholar.org
These simulations provide a more realistic model of the molecular recognition process, accounting for the flexibility of both the ligand and the protein, and can reveal conformational changes that occur upon binding. nih.govnih.gov
Ligand-Protein Complex Stability and Flexibility Over Simulation Time
Molecular dynamics (MD) simulations are a cornerstone of computational chemistry, offering a dynamic view of the interactions between a ligand, such as a derivative of this compound, and its protein target. A key application of MD simulations is to assess the stability of the ligand-protein complex over time. This is often quantified by calculating the root-mean-square deviation (RMSD) of the atomic positions of the ligand and protein backbone relative to their initial docked conformation. A stable complex will typically exhibit a low and fluctuating RMSD value, indicating that the ligand remains securely bound in the active site.
In a 50-nanosecond molecular dynamics simulation of Ziprasidone (B1663615), which contains the this compound moiety, bound to the Dopamine D2 receptor (D2-R) and the Serotonin 5-HT2A receptor (5-HT2A-R), the stability of the complexes was analyzed. The RMSD of the ligand and the protein backbone were monitored throughout the simulation. For the D2-R complex, the ligand's RMSD remained consistently below 2 Å, suggesting a stable binding pose. Similarly, the RMSD of the 5-HT2A-R complex showed the ligand stabilizing after an initial adjustment period, with fluctuations remaining within a narrow range, also indicative of a stable interaction. figshare.com
The flexibility of the protein's binding site residues can also be assessed using the root-mean-square fluctuation (RMSF), which measures the deviation of each residue from its average position. In the aforementioned simulations, the residues in direct contact with the Ziprasidone molecule generally showed lower RMSF values compared to more distal residues, indicating that the ligand binding helps to stabilize the local conformation of the active site. figshare.com
| Complex | Simulation Time (ns) | Ligand RMSD (Å) | Protein Backbone RMSD (Å) |
|---|---|---|---|
| Ziprasidone-D2 Receptor | 50 | ~1.5 - 2.0 | ~2.0 - 2.5 |
| Ziprasidone-5-HT2A Receptor | 50 | ~1.8 - 2.2 | ~2.2 - 2.8 |
Water Molecule Effects and Solvent Interactions in Binding Pockets
Water molecules play a crucial role in mediating ligand-protein interactions. They can form hydrogen bond networks that bridge the ligand and the protein, or they can be displaced from the binding pocket upon ligand binding, which can have significant entropic contributions to the binding affinity. Computational methods, particularly molecular dynamics simulations, can map the location and energetic properties of water molecules in the binding site.
The solvent-accessible surface area (SASA) is a measure used to quantify the exposure of the ligand-protein complex to the solvent. In the 50 ns MD simulations of Ziprasidone with its target receptors, the SASA of the binding sites was monitored. A decrease in SASA upon ligand binding is expected as the ligand occupies the previously solvent-exposed cavity. The stability of the SASA value throughout the simulation further supports the stable binding of the ligand. The analysis of these simulations for Ziprasidone-receptor complexes revealed a consistent and relatively low SASA for the binding site, indicating that the ligand remains well-seated within the pocket and minimizes its exposure to the bulk solvent. figshare.com
Furthermore, the number of hydrogen bonds formed between the ligand and the protein, as well as with bridging water molecules, can be tracked over the simulation time. For the Ziprasidone-receptor complexes, a stable number of hydrogen bonds were observed throughout the simulations, highlighting the importance of these specific interactions in maintaining the stability of the complex. figshare.com
| Complex | Simulation Time (ns) | Average Binding Site SASA (Ų) | Average Number of Hydrogen Bonds (Ligand-Protein) |
|---|---|---|---|
| Ziprasidone-D2 Receptor | 50 | ~150 - 200 | 2 - 4 |
| Ziprasidone-5-HT2A Receptor | 50 | ~180 - 230 | 3 - 5 |
In Silico Prediction of Pharmacokinetic and Pharmacodynamic Parameters
Computational models are invaluable for the early-stage assessment of a drug candidate's pharmacokinetic properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). These predictions help to identify potential liabilities and guide the optimization of molecules to achieve a desirable in vivo profile.
Computational Absorption, Distribution, and Metabolism (ADME) Predictions
A variety of computational models are available to predict the ADME properties of molecules based on their structure. For compounds like this compound and its derivatives, these models can estimate properties such as human intestinal absorption (HIA), plasma protein binding (PPB), and interaction with cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism.
For Ziprasidone, in silico ADME predictions are consistent with its known pharmacokinetic profile. It is predicted to have good intestinal absorption and high plasma protein binding. Furthermore, computational models can predict which CYP450 isoforms are likely to be inhibited by the compound. Such predictions are critical for anticipating potential drug-drug interactions.
| ADME Parameter | Predicted Value for Ziprasidone | Implication |
|---|---|---|
| Human Intestinal Absorption (%) | > 90% | Good oral absorption |
| Plasma Protein Binding (%) | > 95% | High affinity for plasma proteins, affecting distribution |
| CYP2D6 Inhibition | Predicted Inhibitor | Potential for drug-drug interactions with CYP2D6 substrates |
| CYP3A4 Inhibition | Predicted Inhibitor | Potential for drug-drug interactions with CYP3A4 substrates |
| Caco-2 Permeability (nm/s) | High | Good potential for passive diffusion across cell membranes |
Blood-Brain Barrier Penetration Potential (Computational Models)
For a drug to exert its effects on the central nervous system (CNS), it must be able to cross the highly selective blood-brain barrier (BBB). Computational models can predict the likelihood of a compound crossing the BBB based on its physicochemical properties, such as lipophilicity (logP), molecular weight, polar surface area, and the number of hydrogen bond donors and acceptors. The blood-brain barrier penetration is often quantified as the logarithm of the ratio of the concentration of the drug in the brain to that in the blood (logBB).
For a compound to be CNS active, a logBB value greater than 0 is generally considered favorable, while values less than -1 indicate poor penetration. researchgate.net Computational models predict that Ziprasidone, containing the this compound scaffold, has the necessary properties to cross the BBB effectively, which is consistent with its clinical use as an antipsychotic agent.
| Parameter | Predicted Value for Ziprasidone | Interpretation |
|---|---|---|
| logBB | > 0.3 | High potential to cross the blood-brain barrier researchgate.net |
| Polar Surface Area (Ų) | < 90 | Favorable for BBB penetration |
| Molecular Weight (g/mol) | < 450 | Within the optimal range for BBB penetration |
Mechanistic Pharmacological Characterization in Pre Clinical Models Excluding Clinical Data
Receptor Binding Profiles and Selectivity Assessments in vitro
The foundational mechanism of action for piperazinyl-benzisothiazole derivatives involves their interaction with a range of G-protein coupled receptors (GPCRs). In vitro radioligand binding assays using cloned human receptors or animal tissue membrane fractions have been instrumental in elucidating their affinity for various receptor subtypes. The binding affinity is typically expressed as the inhibition constant (Ki), where a lower Ki value indicates a higher binding affinity.
Interactive Table: In Vitro Receptor Binding Affinities (Ki, nM) of 3-(1-Piperazinyl)-1,2-benzisothiazole (B29119) Derivatives
| Receptor Subtype | Lurasidone (B1662784) (Ki, nM) | Ziprasidone (B1663615) (Ki, nM) | Perospirone (Ki, nM) |
| Serotonin (B10506) | |||
| 5-HT1A | 6.75 cambridge.org, 6.8 evidence-based-psychiatric-care.org | 3.4 invivochem.com | 2.9 ncats.io |
| 5-HT2A | 2.03 cambridge.org | 0.42 invivochem.com | 0.61 (5-HT2) ncats.io |
| 5-HT2C | 415 cambridge.orgcambridge.org | High Affinity nih.gov | - |
| 5-HT7 | 0.49 cambridge.org, 0.5 evidence-based-psychiatric-care.org | - | - |
| Dopamine (B1211576) | |||
| D1 | 262 evidence-based-psychiatric-care.org | Moderate Affinity researchgate.net | 41 ncats.io |
| D2 | 1.68 cambridge.org | 4.8 invivochem.com | 1.4 ncats.io |
| D3 | - | High Affinity uni-mainz.de | - |
| Adrenergic | |||
| α1 | 48 cambridge.orgcambridge.org | Low Affinity nih.gov | 17 ncats.io |
| α2A | 41 evidence-based-psychiatric-care.org | - | Negligible Affinity ncats.io |
| α2C | 10.8 cambridge.orgevidence-based-psychiatric-care.org | - | - |
| Histamine (B1213489) | |||
| H1 | >1000 cambridge.orgcambridge.org | Moderate Affinity nih.gov | Inverse Agonist nih.gov |
| Muscarinic | |||
| M1 | >1000 cambridge.orgcambridge.org | Low Affinity nih.gov | - |
Derivatives of piperazinyl-benzisothiazole demonstrate potent interactions with multiple serotonin (5-HT) receptor subtypes. Lurasidone exhibits a particularly high affinity for the 5-HT7 receptor, followed by strong affinities for the 5-HT2A and 5-HT1A receptors. cambridge.orgevidence-based-psychiatric-care.org Studies have shown its Ki value for the 5-HT7 receptor to be approximately 0.5 nM. evidence-based-psychiatric-care.org Ziprasidone also shows high affinity for the 5-HT2A receptor (Ki of 0.42 nM) and the 5-HT1A receptor (Ki of 3.4 nM), in addition to potent interactions with 5-HT2C and 5-HT1D subtypes. invivochem.comnih.gov Similarly, Perospirone possesses very high affinity for both 5-HT2 and 5-HT1A receptors, with Ki values of 0.61 nM and 2.9 nM, respectively. ncats.io This strong and broad interaction with the serotonergic system is a hallmark of this compound class.
The interaction of piperazinyl-benzisothiazole derivatives with adrenergic, histamine, and muscarinic receptors is more varied and generally of lower affinity compared to their primary targets. Lurasidone shows moderate affinity for α2C and α1 adrenergic receptors but has negligible affinity for histamine H1 and muscarinic M1 receptors, with IC50 values greater than 1000 nM. cambridge.orgcambridge.orgnih.gov Ziprasidone has a low affinity for α1-adrenoceptors and muscarinic M1 receptors, with a moderate affinity for histamine H1 receptors. nih.gov Perospirone has a moderate affinity for α1 receptors (Ki of 17 nM) and is also noted to act as an inverse agonist at H1 receptors. ncats.ionih.gov The general lack of potent binding to muscarinic M1 and histamine H1 receptors for a compound like Lurasidone is a significant aspect of its selectivity profile. cambridge.orgevidence-based-psychiatric-care.org
Enzyme Modulation and Functional Assays in vitro
Beyond simple receptor binding, the functional consequences of these interactions are critical to understanding the compound's mechanism. In vitro functional assays measure the cellular response following compound binding, defining the molecule as an agonist, antagonist, or inverse agonist.
Preclinical literature extensively details the receptor binding profiles of piperazinyl-benzisothiazole derivatives, but specific data regarding their direct modulation of key metabolic enzymes such as Monoamine Oxidase (MAO) or Phosphodiesterases (PDEs) is less prominent. However, some compounds in this class exhibit other related activities. Ziprasidone, for instance, has been shown to have a moderate affinity for and inhibit the synaptic reuptake of serotonin and norepinephrine, a mechanism distinct from direct enzyme inhibition but still central to modulating neurotransmission. nih.gov
The binding of these compounds to their target receptors initiates or blocks intracellular signaling cascades. As most of the primary targets are GPCRs, their modulation directly impacts G-protein-dependent pathways. nih.govmdpi.com In vitro functional assays have confirmed the specific modulatory effects of these derivatives.
Ion Channel Activity Modulation and Related Electrophysiological Effects
Preclinical research indicates that compounds containing the 3-(1-piperazinyl)-2,1-benzisothiazole structure can modulate the activity of ligand-gated ion channels, which is a critical aspect of their mechanism of action. Specifically, studies on its derivative, lurasidone, have demonstrated effects on N-methyl-D-aspartate (NMDA) receptor-mediated synaptic responses.
In electrophysiological recordings from rat prefrontal cortex neurons, lurasidone was found to enhance NMDA receptor function. This enhancement of NMDA receptor-evoked postsynaptic currents (NMDAR-EPSC) is believed to be mediated through its high-affinity antagonism of the 5-HT₇ receptor. nih.gov The blockade of 5-HT₇ receptors by lurasidone mimicked the enhancing effect on NMDA responses, while antagonists for other receptors, such as the dopamine D₂ receptor, did not produce the same effect. nih.gov This modulation of a key ion channel involved in synaptic plasticity and glutamatergic neurotransmission points to a mechanism for influencing cognitive processes.
Table 4.2.3: Electrophysiological Effects of a Benzisothiazole Derivative on Ion Channel Function
| Compound Derivative | Preparation | Target Ion Channel | Observed Effect | Postulated Mechanism |
| Lurasidone | Rat Prefrontal Cortex Slices | NMDA Receptor | Enhancement of NMDAR-evoked postsynaptic currents (NMDAR-EPSC) | Antagonism of 5-HT₇ receptors nih.gov |
Neurotransmitter System Interactions in Animal Models
Microdialysis Studies of Neurotransmitter Release and Turnover in Specific Brain Regions
In-vivo microdialysis studies in rodent models have been instrumental in elucidating the effects of this compound derivatives on the release of key neurotransmitters in specific brain regions. Research on ziprasidone and lurasidone demonstrates a significant and regionally distinct modulation of dopamine, glutamate, and GABA.
Ziprasidone administration has been shown to preferentially increase dopamine release in the rat prefrontal cortex (PFC) compared to the striatum. nih.gov This effect is largely attributed to its potent agonist activity at serotonin 5-HT₁ₐ receptors. Pretreatment with a 5-HT₁ₐ antagonist significantly attenuates the ziprasidone-induced cortical dopamine increase, confirming the role of this receptor in its mechanism. nih.gov
Similarly, lurasidone has been found to increase the release of dopamine and acetylcholine (B1216132) in the rat prefrontal cortex, an effect linked to its modulation of both 5-HT₁ₐ and 5-HT₇ receptors. nih.gov Further studies using multiprobe microdialysis in freely moving rats showed that systemic administration of lurasidone increased the release of l-glutamate, dopamine, and noradrenaline in the insular cortex without affecting GABA levels. nih.govresearchgate.net
Table 4.3.1: Effects of Benzisothiazole Derivatives on Neurotransmitter Release in Rodent Brains
| Compound Derivative | Animal Model | Brain Region | Neurotransmitter | Effect on Release | Key Mediating Receptor(s) |
| Ziprasidone | Rat | Prefrontal Cortex | Dopamine | Increased nih.gov | 5-HT₁ₐ nih.gov |
| Ziprasidone | Rat | Striatum | Dopamine | Less pronounced increase vs. PFC nih.gov | N/A |
| Lurasidone | Rat | Prefrontal Cortex | Dopamine | Increased nih.gov | 5-HT₁ₐ, 5-HT₇ nih.gov |
| Lurasidone | Rat | Prefrontal Cortex | Acetylcholine | Increased nih.gov | 5-HT₁ₐ, 5-HT₇ nih.gov |
| Lurasidone | Rat | Insular Cortex | L-Glutamate | Increased nih.govresearchgate.net | 5-HT₇ nih.gov |
| Lurasidone | Rat | Insular Cortex | Dopamine | Increased nih.govresearchgate.net | N/A |
| Lurasidone | Rat | Insular Cortex | Noradrenaline | Increased nih.govresearchgate.net | N/A |
| Lurasidone | Rat | Insular Cortex | GABA | No significant effect nih.govresearchgate.net | N/A |
Gene Expression and Protein Level Modulation in Brain and Peripheral Tissues
Chronic administration of benzisothiazole derivatives has been shown to induce neuroadaptive changes by modulating the expression of specific genes and proteins within the brain. Lurasidone treatment, in particular, has been found to normalize the expression of brain-derived neurotrophic factor (BDNF) in the prefrontal cortex of serotonin transporter knockout (SERT KO) rats, a model of impaired emotional control. nih.gov This effect was linked to the regulation of specific BDNF transcripts. nih.gov Furthermore, chronic lurasidone was able to restore the reduced expression of various GABAergic markers in these animals. nih.gov
In other studies, ziprasidone was found to significantly increase the mRNA expression of the core clock genes Per1, Per2, and Bmal1 in the hippocampus of mice, suggesting an influence on the molecular machinery of the circadian system. researchgate.net
At the protein level, prolonged treatment with lurasidone demonstrated a region-dependent effect on the cytochrome P450 2D (CYP2D) enzyme in the rat brain. Lurasidone decreased CYP2D activity and protein levels in the frontal cortex but increased its activity and protein levels in the striatum, nucleus accumbens, substantia nigra, and brain stem. nih.govresearchgate.net
Table 4.3.2: Modulation of Gene and Protein Expression by Benzisothiazole Derivatives
| Compound Derivative | Animal Model | Brain Region | Target | Effect |
| Lurasidone | SERT KO Rat | Prefrontal Cortex | BDNF mRNA | Normalized reduced expression nih.gov |
| Lurasidone | SERT KO Rat | Prefrontal Cortex | GABAergic markers | Restored reduced expression nih.gov |
| Ziprasidone | Mouse | Hippocampus | Per1, Per2, Bmal1 mRNA | Increased expression researchgate.net |
| Lurasidone | Rat | Frontal Cortex | CYP2D Protein | Decreased level and activity nih.govresearchgate.net |
| Lurasidone | Rat | Striatum | CYP2D Protein | Increased level and activity nih.govresearchgate.net |
| Lurasidone | Rat | Nucleus Accumbens | CYP2D Protein | Increased level and activity nih.govresearchgate.net |
Receptor Occupancy Studies in Animal Brains using Autoradiography or PET (Pre-clinical)
Preclinical Positron Emission Tomography (PET) studies have been crucial for characterizing the in-vivo binding of benzisothiazole derivatives to their target receptors in the brain. These studies provide a direct measure of receptor engagement, which is essential for understanding their pharmacological profile.
PET studies in conscious common marmosets revealed that lurasidone preferentially binds to dopamine D₂/D₃ receptors over serotonin 5-HT₂ₐ receptors. nih.gov At tested doses, D₂/D₃ receptor occupancy in the striatum reached over 80%, with levels correlating significantly with plasma drug concentrations. nih.govresearchgate.net In contrast, 5-HT₂ₐ receptor occupancy in the frontal cortex remained lower within the same dose range. nih.gov
For ziprasidone, PET imaging has also confirmed high occupancy at both D₂ and 5-HT₂ₐ receptors. nih.gov Consistent with other atypical antipsychotics, ziprasidone shows a greater occupancy of 5-HT₂ₐ receptors compared to D₂ receptors at therapeutic doses. nih.govresearchgate.net A within-subject PET study in patients (included here for its detailed mechanistic insight relevant to preclinical models) using [¹¹C]-raclopride found that D₂/D₃ receptor occupancy by ziprasidone in the putamen was 66% at 5 hours post-dose, declining to 39% at 13 hours and 2% at 23 hours, indicating a central occupancy half-life of approximately 8.3 hours. um.edu.mtnih.govresearchgate.net
Table 4.3.3: Preclinical and Mechanistic PET Receptor Occupancy Data for Benzisothiazole Derivatives
| Compound Derivative | Animal Model/Subject | PET Ligand | Brain Region | Receptor | Max/Mean Occupancy |
| Lurasidone | Common Marmoset | [¹¹C]raclopride | Striatum | D₂/D₃ | >80% nih.govresearchgate.net |
| Lurasidone | Common Marmoset | [¹¹C]MDL 100907 | Frontal Cortex | 5-HT₂ₐ | Lower than D₂/D₃ occupancy nih.gov |
| Ziprasidone | Schizophrenia Patients | [¹¹C]raclopride | Striatum | D₂ | ~56% (mean, trough levels) nih.gov |
| Ziprasidone | Schizophrenia Patients | [¹⁸F]setoperone | Cortex | 5-HT₂ₐ | ~76% (mean, trough levels) nih.gov |
| Ziprasidone | Schizophrenia Patients | [¹¹C]-raclopride | Putamen | D₂/D₃ | 66% (5 hours post-dose) um.edu.mtnih.gov |
Behavioral Pharmacology Studies in Rodent Models for Mechanism Elucidation
Rodent Models for Investigating Specific Neurobiological Pathways (e.g., Reward Circuitry, Stress Response, Social Interaction)
No studies were identified that have specifically investigated the effects of this compound in rodent models related to reward circuitry (e.g., conditioned place preference, self-administration), stress response (e.g., forced swim test, chronic unpredictable stress), or social interaction.
Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses of 3 1 Piperazinyl 2,1 Benzisothiazole Analogs
Elucidation of Key Pharmacophoric Features
Pharmacophore modeling for antipsychotic agents, particularly those with atypical profiles, often identifies a common set of structural elements essential for receptor interaction. For analogs of 3-(1-piperazinyl)-2,1-benzisothiazole, the key features are consistently identified as the basic piperazine (B1678402) nitrogen and the aromatic benzisothiazole scaffold, which together form the foundation for binding to target receptors like dopamine (B1211576) and serotonin (B10506) receptors. nih.govnih.gov
The piperazine ring is a frequently occurring and significant motif in medicinal chemistry, recognized for its role in a wide range of biologically active compounds. researchgate.netmdpi.com In the context of this compound analogs, the piperazine moiety serves several critical functions.
Basic Center for Receptor Binding: The distal nitrogen atom of the piperazine ring is typically protonated at physiological pH. This cationic center is crucial for forming a key ionic interaction with a conserved aspartate residue in the third transmembrane domain of aminergic G-protein coupled receptors (GPCRs), such as dopamine D2 and various serotonin (5-HT) receptors. nih.gov This interaction is often a primary anchor for the ligand in the receptor's binding pocket.
Modulation of Physicochemical Properties: The presence of the piperazine ring influences key physicochemical properties such as solubility and basicity (pKa). The basicity of the piperazine nitrogen can be modulated by substituents, which in turn affects the compound's ionization state and its ability to cross the blood-brain barrier. dntb.gov.ua
Pharmacophore models for atypical antipsychotics often feature a basic tertiary amine as an essential component, a role perfectly fulfilled by the piperazine ring in this class of compounds. nih.gov
The benzisothiazole scaffold is considered a "privileged structure" in drug design, meaning it is a molecular framework capable of providing ligands for more than one type of biological target. researchgate.netnih.gov Its role in the this compound series is multifaceted.
Hydrophobic and Aromatic Interactions: The bicyclic, aromatic nature of the benzisothiazole core allows for significant hydrophobic, pi-pi stacking, and van der Waals interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) within the receptor binding sites. nih.gov These interactions are fundamental to achieving high binding affinity.
Structural Anchor: The rigid scaffold serves as a stable anchor for the piperazine moiety, orienting it correctly for optimal interaction with the receptor. mdpi.com
Platform for Substituent Modification: The benzene (B151609) ring portion of the scaffold provides multiple positions (e.g., positions 5, 6, and 7) where substituents can be introduced to fine-tune the compound's pharmacological profile, including its affinity and selectivity for different receptor subtypes. researchgate.net
Studies on related benzisoxazole and benzothiazole (B30560) derivatives confirm that the heterocyclic core is integral to establishing the primary binding and can be modified to enhance potency and selectivity. nih.govnih.gov For instance, the replacement of the benzisothiazole with a benzisoxazole can alter the electronic properties and binding profile of the molecule. nih.gov
Impact of Substituent Modifications on Biological Activity and Specificity
Systematic modification of the this compound core structure has been a key strategy in the development of compounds with tailored pharmacological activities. The nature, position, and electronic properties of these substituents can profoundly influence receptor binding and functional activity.
QSAR studies are computational methods used to establish a mathematical relationship between the chemical structure and biological activity of a series of compounds. nih.gov For benzisothiazole and related benzothiazole derivatives, QSAR models have been developed to predict activities such as antipsychotic potential and cytotoxicity. mdpi.comresearchgate.netnih.gov
These models often reveal the importance of specific physicochemical descriptors:
Electronic Descriptors: Parameters related to electronegativity, partial charges, and dipole moments are frequently significant, highlighting the role of electronic interactions in receptor binding. nih.govnih.gov
Steric and Topological Descriptors: Molecular volume, surface area, and shape indices (e.g., Burden eigenvalues) often correlate with activity, indicating that the size and shape of the molecule are critical for a proper fit into the receptor's binding pocket. nih.govmdpi.com
Hydrophobicity Descriptors: The lipophilicity (logP) of the molecule and its substituents is a key factor, influencing not only receptor interaction but also pharmacokinetic properties like membrane permeability.
A hypothetical QSAR model for D2 receptor affinity might take the form: pIC50 = β0 + β1(σ) + β2(Es) + β3(logP) Where σ represents the electronic effect of a substituent, Es represents its steric effect, and logP is its contribution to lipophilicity. Such models provide a quantitative framework for understanding SAR and guiding the design of new, more potent analogs. researchgate.net
The specific placement and electronic nature of substituents on the benzisothiazole ring or modifications on the piperazine ring can lead to significant shifts in receptor affinity and selectivity. For many atypical antipsychotics, a key goal is to balance dopamine D2 receptor antagonism with high affinity for serotonin receptors, particularly 5-HT2A antagonism and/or 5-HT1A partial agonism. nih.govnih.gov
Modifications on the Piperazine Ring: Replacing the terminal hydrogen on the piperazine with larger, often aromatic or heteroaromatic, moieties is a common strategy. This "tail" region can explore secondary binding pockets in the receptor, significantly enhancing affinity and modulating selectivity between receptor subtypes. For example, extending the piperazine with a butyl chain linked to a glutarimide (B196013) moiety is a feature of the atypical antipsychotic perospirone.
The table below illustrates how modifications to a generalized benzisothiazolyl-piperazine scaffold can impact receptor binding affinities.
| Compound | R1 (on Benzisothiazole) | R2 (on Piperazine) | D2 Ki (nM) | 5-HT2A Ki (nM) | 5-HT1A Ki (nM) |
| Analog A | H | H | 50 | 15 | 100 |
| Analog B | 6-F | H | 45 | 10 | 90 |
| Analog C | H | Ethyl | 25 | 8 | 120 |
| Analog D | H | Butyl-glutarimide | 5 | 0.8 | 2.5 |
| This is an interactive table based on representative data; actual values vary between specific compounds and studies. |
Design Principles for Novel Analogues with Modulated Pharmacological Profiles
Based on the accumulated SAR and SPR data, several key principles have emerged for the rational design of novel this compound analogs.
Scaffold Hopping and Bioisosterism: The benzisothiazole core can be replaced with bioisosteric scaffolds like benzisoxazole, benzothiazole, or indazole to explore different electronic and steric properties while maintaining the essential pharmacophoric arrangement. nih.govnih.gov This can lead to novel intellectual property and potentially improved properties.
Hybridization: A fruitful approach involves creating hybrid molecules that combine the benzisothiazolyl-piperazine pharmacophore with another known pharmacophore. researchgate.netnih.gov For example, linking the piperazine to a fragment known to confer high 5-HT1A affinity can produce a molecule with a desired multi-target profile. nih.gov
Fine-Tuning through Substitution: SAR data guides the selection of substituents on the aromatic ring to optimize affinity and selectivity. For example, if QSAR models indicate that an electron-withdrawing group at position 6 enhances 5-HT2A affinity, designers can explore various halogens or nitro groups at that position. mdpi.com
Conformational Constraint: Introducing rigid elements into the linker between the piperazine and any terminal groups can lock the molecule into a more receptor-active conformation. This can reduce the entropic penalty of binding and lead to higher affinity and selectivity.
The overarching goal is to leverage the foundational interactions provided by the core pharmacophore while using targeted modifications to precisely tune the molecule's interaction with a specific array of biological targets, thereby achieving a desired therapeutic profile. researchgate.net
Scaffold Hopping and Bioisosteric Replacement Strategies
In the quest for novel drug candidates with improved efficacy, selectivity, and pharmacokinetic properties, medicinal chemists frequently employ scaffold hopping and bioisosteric replacement strategies. These approaches involve modifying the core structure of a lead compound while aiming to retain or enhance its biological activity.
Scaffold hopping entails replacing the central core of a molecule with a structurally different scaffold that maintains a similar three-dimensional arrangement of key functional groups. For derivatives of this compound, this could involve replacing the 2,1-benzisothiazole moiety with other bicyclic or heterocyclic systems. The goal is to explore new chemical space, improve properties such as solubility or metabolic stability, and potentially discover novel intellectual property. For instance, in related benzothiazole-containing compounds, the core has been replaced with isatin (B1672199) or 1,2,3-triazole scaffolds to develop new classes of inhibitors for targets like the epidermal growth factor receptor (EGFR).
Bioisosteric replacement is a more conservative approach where a functional group or substituent is exchanged for another with similar physical and chemical properties, leading to comparable biological activity. This strategy is often used to fine-tune the properties of a lead compound. For arylpiperazine-containing structures, common bioisosteric replacements for the piperazine ring include homopiperazine (B121016) or constrained analogs to alter basicity and conformational flexibility. The amide linker, often present in antipsychotic drugs, can be replaced by bioisosteres like an oxazole, which can maintain necessary hydrogen bonding interactions while potentially improving metabolic stability. For example, the replacement of an amide with a 1,2,3-triazole has been shown to improve the pharmacokinetics of dopamine D4 receptor ligands.
These strategies are guided by computational modeling and a deep understanding of the target receptor's binding pocket. The following table provides examples of bioisosteric replacements that have been explored in the broader context of arylpiperazine antipsychotics, which share features with this compound derivatives.
| Original Moiety | Bioisosteric Replacement | Rationale for Replacement | Potential Outcome |
| Benzisothiazole | Indazole, Benzisoxazole | Modulate electronic properties and hydrogen bonding potential. | Altered receptor affinity and selectivity. |
| Piperazine | Homopiperazine, Diazabicycloalkanes | Modify basicity (pKa) and conformational rigidity. | Improved selectivity and pharmacokinetic profile. |
| Phenyl (on piperazine) | Pyridinyl, Thienyl | Introduce heteroatoms to alter polarity and potential for hydrogen bonding. | Enhanced solubility and modified receptor interactions. |
| Amide Linker | 1,2,3-Triazole, Oxazole | Improve metabolic stability against hydrolysis. | Increased in vivo half-life. |
Optimization for Enhanced Receptor Selectivity or Functional Bias
A primary goal in the development of antipsychotics based on the this compound scaffold is to achieve a desirable balance of activity at multiple neurotransmitter receptors, particularly dopamine D2 and serotonin 5-HT2A receptors. Optimization efforts are directed towards enhancing receptor selectivity to minimize off-target effects and achieving functional bias, where a ligand preferentially activates certain downstream signaling pathways over others at the same receptor.
Receptor Selectivity: The affinity of this compound analogs for various receptors can be modulated by substitutions on both the benzisothiazole and the piperazine moieties. For instance, modifications to the aryl group attached to the piperazine nitrogen can significantly impact selectivity between dopamine receptor subtypes (D2, D3, D4). In broader studies of arylpiperazine ligands, the introduction of bulky or electron-withdrawing groups on this aryl ring has been shown to influence selectivity. Similarly, substitutions on the benzisothiazole ring can fine-tune interactions with the receptor binding pocket. For example, in the development of ligands for G protein-coupled receptors (GPCRs), even minor changes to the heterocyclic core can dramatically alter the selectivity profile.
Functional Bias: The concept of functional selectivity, or biased agonism, has emerged as a key area in drug discovery. It recognizes that a ligand can stabilize different conformational states of a receptor, leading to the activation of specific intracellular signaling cascades. For G protein-coupled receptors like the serotonin and dopamine receptors, signaling can occur through G protein-dependent pathways or via β-arrestin-mediated pathways. Ligands that are biased towards one pathway may offer therapeutic advantages by maximizing the desired effects while minimizing adverse reactions associated with another pathway. For example, a ligand with a bias away from β-arrestin recruitment at the D2 receptor might reduce the risk of certain motor side effects. While detailed studies on functional bias for this compound analogs are still emerging, research on related serotonin receptor ligands has demonstrated that different ligands can induce distinct patterns of receptor endocytosis, recycling, and phosphorylation, all of which are hallmarks of functional selectivity.
The table below summarizes hypothetical optimization strategies for enhancing receptor selectivity based on general principles observed in related compound series.
| Structural Modification | Target Receptor(s) | Desired Outcome | Example Rationale from Related Series |
| Substitution at the 5- or 6-position of the 2,1-benzisothiazole ring | Dopamine D2 / Serotonin 5-HT2A | Increased 5-HT2A affinity relative to D2 | Halogen or methoxy (B1213986) groups can form specific interactions in the 5-HT2A binding pocket. |
| Replacement of the N-aryl group on the piperazine | Dopamine D3 vs. D2 | Enhanced D3 selectivity | Extended and rigid N-aryl groups can favor the D3 receptor's larger binding pocket. |
| Introduction of a linker between the piperazine and a terminal aryl group | Serotonin 5-HT1A | Increased partial agonism | A flexible alkyl chain of optimal length can position the terminal group for favorable interactions. |
| Constraining the piperazine ring conformation | Multiple GPCRs | Improved selectivity across receptor families | Reducing conformational flexibility can disfavor binding to off-target receptors. |
Analytical Methodologies for Research and Quantification of 3 1 Piperazinyl 2,1 Benzisothiazole
Chromatographic Techniques for Separation and Quantification in Biological Matrices (Pre-clinical Research)
Chromatographic methods are the cornerstone for the analysis of 3-(1-piperazinyl)-2,1-benzisothiazole in preclinical research, offering the high resolving power necessary to separate the analyte from endogenous components in biological samples.
High-Performance Liquid Chromatography (HPLC) coupled with ultraviolet (UV) detection is a widely used technique for the quantification and purity assessment of this compound. google.comsigmaaldrich.com Reversed-phase (RP) HPLC is the most common approach, utilizing a nonpolar stationary phase and a polar mobile phase. sielc.com
Method development focuses on optimizing separation efficiency and peak symmetry. A typical method involves a C18 column with an isocratic mobile phase consisting of an organic modifier like acetonitrile (B52724) and an aqueous buffer, such as ammonium (B1175870) acetate (B1210297), to control pH and improve peak shape. sielc.comnih.gov For instance, a mobile phase of acetonitrile and a 20 mM ammonium acetate buffer (pH 4.0) in a 40:60 (v/v) ratio has been shown to be effective for related compounds. nih.gov UV detection is typically set at a wavelength where the analyte exhibits maximum absorbance, such as 250 nm. nih.gov
Validation is performed according to established guidelines (e.g., ICH) to ensure the method is accurate, precise, linear, and specific for its intended purpose. researchgate.net This involves assessing parameters like linearity over a defined concentration range, precision (repeatability and intermediate precision), accuracy (recovery), and the limits of detection (LOD) and quantification (LOQ). researchgate.netjocpr.com Stress testing may also be performed to demonstrate the method's stability-indicating capacity by showing that degradation products are well-separated from the parent compound. nih.gov
| Parameter | Typical Conditions & Validation Results |
|---|---|
| Column | Reversed-phase C18, e.g., CapcellPack MG (4.6 mm x 150 mm, 5 µm) nih.gov or Newcrom R1 sielc.com |
| Mobile Phase | Isocratic mixture of Acetonitrile and aqueous buffer (e.g., 20 mM Ammonium Acetate, pH 4.0) sielc.comnih.gov |
| Detection | UV detection at ~250 nm nih.gov |
| Linearity (Range) | Typically established over a range such as 200-300 µg/mL with a correlation coefficient (r²) > 0.999 nih.govresearchgate.net |
| Precision (%RSD) | Intra-day and inter-day precision with Relative Standard Deviation (RSD) < 2% jocpr.com |
| Accuracy (% Recovery) | Typically within 98-102% researchgate.net |
| LOD & LOQ | Determined based on signal-to-noise ratios (e.g., 3:1 for LOD, 10:1 for LOQ) jocpr.com |
For high-sensitivity quantification in complex biological matrices like plasma and urine, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method. nih.govnih.gov This technique combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry, allowing for detection at nanogram or even picogram levels per milliliter. mdpi.commdpi.com
Sample preparation typically involves protein precipitation with a solvent like methanol (B129727) or a liquid-liquid extraction to remove interferences. nih.govmdpi.com A deuterated analog of the compound, such as 3-(1-Piperazinyl-d8)-1,2-benzisothiazole, is often used as an internal standard to ensure accuracy. pharmaffiliates.com
The chromatographic separation is often performed using a C18 or phenyl-hexyl column with a gradient elution of a mobile phase containing water and methanol or acetonitrile with a modifier like formic acid to facilitate ionization. nih.govnih.gov Detection is achieved using a mass spectrometer with an electrospray ionization (ESI) source, typically operated in the positive ion mode for piperazine-containing compounds. mdpi.comsemanticscholar.org Quantification is performed using multiple reaction monitoring (MRM), which provides excellent specificity by monitoring a specific precursor ion to product ion transition for both the analyte and the internal standard. mdpi.comsemanticscholar.org
| Parameter | Typical Conditions |
|---|---|
| Sample Preparation | Protein precipitation (Methanol) or Liquid-Liquid Extraction (Ethyl Acetate) nih.govmdpi.com |
| Chromatography | Reversed-phase column (e.g., Kinetex phenyl-hexyl) with gradient elution nih.gov |
| Mobile Phase | A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Methanol/Acetonitrile nih.gov |
| Ionization Mode | Positive Electrospray Ionization (ESI+) semanticscholar.org |
| Detection Mode | Multiple Reaction Monitoring (MRM) nih.gov |
| Linearity Range | Can achieve ranges of 2–2000 ng/mL in plasma and urine mdpi.comresearchgate.net |
| LLOQ | Lower Limit of Quantification can be as low as 0.25-2 ng/mL nih.govmdpi.com |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. The applicability of GC-MS for the direct analysis of this compound is limited due to its relatively high molecular weight and low volatility. However, GC-MS can be a valuable tool for identifying certain volatile metabolites or degradation products that may arise during preclinical studies. scispace.com For instance, the core benzisothiazole structure can be detected by GC-MS. researchgate.net
For analysis, derivatization may be required to increase the volatility and thermal stability of metabolites containing polar functional groups. The samples would be extracted from the biological matrix using a suitable solvent, derivatized, and then injected into the GC-MS system. The mass spectrometer provides definitive identification based on the compound's mass spectrum and fragmentation pattern. scispace.com While not a primary tool for quantifying the parent drug in biological fluids, it serves a niche but important role in metabolite identification. scispace.com
Spectroscopic and Spectrometric Characterization in Research Settings
Spectroscopic techniques are indispensable for the structural elucidation and characterization of this compound in research and development.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for confirming the chemical structure of this compound. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the molecular framework. chemicalbook.com
The ¹H NMR spectrum shows characteristic signals for the aromatic protons of the benzisothiazole ring system and the aliphatic protons of the piperazine (B1678402) ring. google.com For example, the aromatic protons typically appear in the range of δ 7.3-7.8 ppm, while the piperazine protons appear as multiplets around δ 3.4-3.6 ppm. google.com The ¹³C NMR spectrum provides complementary information, confirming the carbon skeleton of the molecule. chemicalbook.com
| Nucleus | Observed Chemical Shifts (δ, ppm) |
|---|---|
| ¹H NMR (in D₂O) google.com | ~7.80 (m, 2H, aromatic), ~7.49 (m, 1H, aromatic), ~7.35 (m, 1H, aromatic), ~3.58 (m, 4H, piperazine), ~3.42 (m, 4H, piperazine) |
| ¹³C NMR (in DMSO+CDCl₃) chemicalbook.com | ~166.8, 156.2, 135.8, 128.5, 127.6, 125.2, 124.9, 119.8 (benzisothiazole carbons), ~53.6, 49.2, 46.6, 45.1 (piperazine carbons) |
Beyond structural confirmation, NMR is a powerful tool for studying ligand-target interactions. researchgate.net Techniques such as Saturation Transfer Difference (STD) NMR and Chemical Shift Perturbation (CSP) mapping can be used to identify binding epitopes and determine binding affinities between the compound and its biological target, providing critical insights into its mechanism of action at an atomic level. researchgate.net
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are rapid and non-destructive methods used for routine characterization and quality control.
Infrared (IR) Spectroscopy provides information about the functional groups present in the molecule. The IR spectrum of this compound would display characteristic absorption bands for C=N and C=C stretching from the benzisothiazole ring, C-N stretching from the piperazine ring, and N-H stretching from the secondary amine in the piperazine moiety. researchgate.net This technique is primarily used to confirm the identity of the compound by comparing its spectrum to that of a reference standard.
Ultraviolet-Visible (UV-Vis) Spectroscopy is used to assess compound purity and determine concentration in solution. The compound exhibits UV absorbance due to the electronic transitions within the benzisothiazole chromophore. By measuring the absorbance at a specific wavelength (λmax) and applying the Beer-Lambert law, the concentration of the compound in a pure solution can be accurately determined. This principle is also the basis for UV detection in HPLC, making it a fundamental technique for quantitative analysis. nih.gov
High-Resolution Mass Spectrometry for Metabolite Identification and Fragmentation Pattern Analysis (Pre-clinical)
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool in pre-clinical drug metabolism studies for the unambiguous identification of metabolites and the elucidation of their chemical structures. In the context of this compound, which is a known human metabolite of antipsychotic drugs such as Ziprasidone (B1663615) and Perospirone, HRMS provides the necessary accuracy to distinguish between molecules with very similar nominal masses. nih.gov
In a typical pre-clinical workflow, biological samples (e.g., plasma, urine, or liver microsome incubates) are analyzed, often following chromatographic separation by High-Performance Liquid Chromatography (HPLC). google.com The high mass accuracy of HRMS instruments, such as Orbitrap or Time-of-Flight (TOF) analyzers, allows for the determination of the elemental composition of the parent compound and its metabolites.
The fragmentation pattern, generated via techniques like Collision-Induced Dissociation (CID), provides structural information. For this compound, the fragmentation is predictable. The protonated molecule [M+H]⁺ would likely undergo cleavage at the piperazine ring, a common fragmentation pathway for piperazine-containing compounds. researchgate.net Key fragmentation patterns would involve the loss of portions of the piperazine ring or cleavage of the bond connecting the piperazine and benzisothiazole moieties.
Table 1: Predicted High-Resolution Mass Spectrometry Data and Fragmentation for this compound
| Attribute | Value | Description |
|---|---|---|
| Parent Compound | This compound | - |
| Molecular Formula | C₁₁H₁₃N₃S | nih.gov |
| Monoisotopic Mass | 219.0830 Da | epa.gov |
| Protonated Ion [M+H]⁺ | 219.0830 Da | The parent ion observed in positive ion mode mass spectrometry. |
| Predicted Fragment 1 | C₄H₉N₂⁺ (85.0760 Da) | Corresponds to the protonated piperazine ring fragment following cleavage of the C-N bond connecting the two rings. |
| Predicted Fragment 2 | C₇H₄NS⁺ (134.0060 Da) | Corresponds to the benzisothiazole fragment after cleavage. |
| Predicted Fragment 3 | C₉H₈N₂S⁺ (176.0457 Da) | Resulting from a characteristic loss of a C₂H₅N fragment from the piperazine ring. |
Metabolite identification involves searching for predicted biotransformations. For instance, oxidation is a common metabolic pathway, which could lead to the formation of metabolites like 3-(piperazine-1-yl)-1,2-benzisothiazole sulfone lactam. drugbank.com HRMS can detect the corresponding mass shift and the fragmentation data would confirm the location of the modification.
Radioligand Binding Assays for Receptor Characterization
Radioligand binding assays are a fundamental technique in pharmacology for quantifying the interaction between a ligand and a receptor. These assays are critical for characterizing the affinity of compounds like this compound for various neurotransmitter receptors, which is essential to understanding its pharmacological profile.
Design and Application of Radioligand Binding Studies in vitro for Receptor Affinity
The primary goal of an in vitro radioligand binding study is to determine the affinity (expressed as the dissociation constant, Kd) of a radiolabeled ligand for a specific receptor and the density of these receptors (Bmax) in a given tissue or cell preparation. nih.gov
The experimental design involves several key components:
Receptor Source: This is typically a preparation of cell membranes from tissues known to express the target receptor (e.g., rat brain cortex) or from cell lines engineered to express a specific receptor subtype. nih.gov
Radioligand: A version of a high-affinity ligand for the receptor that has been labeled with a radioisotope, such as tritium (B154650) ([³H]) or iodine-125 (B85253) ([¹²⁵I]). For example, in assays for sigma receptors, ³H-pentazocine or [³H]DTG might be used. nih.gov
Incubation: The receptor preparation and radioligand are incubated together in a buffer solution under controlled conditions (temperature, pH, time) to allow the binding to reach equilibrium. nih.gov
Separation: After incubation, the receptor-bound radioligand must be separated from the unbound radioligand, commonly achieved through rapid vacuum filtration.
Quantification: The amount of radioactivity bound to the receptors is measured using liquid scintillation counting.
Saturation binding studies are performed by incubating the receptor preparation with increasing concentrations of the radioligand. nih.gov Specific binding is determined by subtracting non-specific binding (measured in the presence of a high concentration of an unlabeled competing drug) from the total binding. The resulting data are plotted, and analysis of the saturation curve yields the Kd and Bmax values. nih.gov
Displacement Assays for Competitive Binding Affinity Determination
Displacement, or competition, assays are used to determine the affinity of an unlabeled compound, such as this compound, for a receptor. This affinity is expressed as the inhibition constant (Ki).
In this assay, a fixed concentration of a radioligand is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound. The test compound competes with the radioligand for binding to the receptor. As the concentration of the unlabeled compound increases, it displaces the radioligand, leading to a decrease in measured radioactivity.
The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. This generates a sigmoidal curve, from which the IC₅₀ value (the concentration of the competitor that displaces 50% of the specific binding of the radioligand) is determined. The Ki value can then be calculated using the Cheng-Prusoff equation:
Ki = IC₅₀ / (1 + [L]/Kd)
Where [L] is the concentration of the radioligand and Kd is its dissociation constant. nih.gov
Table 2: Illustrative Data from a Competitive Binding Assay for Compound X at the Sigma-1 Receptor
| Competitor Compound | Radioligand Used | Radioligand Concentration [L] | Radioligand Kd | Measured IC₅₀ | Calculated Ki |
|---|---|---|---|---|---|
| Haloperidol (Reference) | ³H-Pentazocine | 2.9 nM | 2.9 nM | 5.0 nM | 2.5 nM |
| Compound X | ³H-Pentazocine | 2.9 nM | 2.9 nM | 6.4 nM | 3.2 nM |
Note: The data in this table are hypothetical and for illustrative purposes, based on typical values seen in such assays for piperazine-based compounds. nih.gov
These assays are fundamental for screening compound libraries and for structure-activity relationship (SAR) studies to optimize receptor affinity. nih.gov
Advanced Research Paradigms and Future Perspectives for 3 1 Piperazinyl 2,1 Benzisothiazole Research
Multi-Target Pharmacological Approaches
The complexity of many pathological conditions, particularly in the central nervous system (CNS), often involves multiple biological pathways. This has catalyzed a shift from the "one-molecule, one-target" paradigm to the rational design of agents that can modulate several targets simultaneously. The 3-(1-piperazinyl)-2,1-benzisothiazole structure is well-suited for this approach due to its inherent ability to interact with various receptors and enzymes. nih.govkuleuven.be
The rational design of multi-target-directed ligands (MTDLs) leverages the this compound core to engage distinct biological targets implicated in a single disease. nih.gov This strategy aims to achieve enhanced efficacy or a more favorable side-effect profile compared to single-target drugs or combination therapies.
Researchers utilize computational modeling and structure-activity relationship (SAR) studies to modify the scaffold, adding or altering functional groups to optimize binding to multiple targets. For instance, a novel hybrid molecule incorporating the benzothiazole-piperazine framework was identified as a potent MTDL for Alzheimer's disease. nih.gov Through in silico, in vitro, and in vivo investigations, this compound demonstrated the ability to efficiently bind to and inhibit both Acetylcholinesterase (AChE) and the aggregation of Amyloid-beta (Aβ1-42), two key pathological targets in Alzheimer's. nih.gov Similarly, related benzothiazole (B30560) structures have been developed as dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) for pain management, showcasing the scaffold's versatility. nih.gov
Table 1: Examples of Multi-Target Agents Based on Benzisothiazole and Related Scaffolds
| Compound Class | Targeted Receptors/Enzymes | Therapeutic Area of Interest |
|---|---|---|
| Benzothiazole-piperazine Hybrids | Acetylcholinesterase (AChE), Amyloid-beta (Aβ) | Alzheimer's Disease nih.gov |
| Benzothiazole-phenyl Analogs | Soluble Epoxide Hydrolase (sEH), Fatty Acid Amide Hydrolase (FAAH) | Pain and Inflammation nih.gov |
| Thiazole-piperazine Derivatives | µ- and δ-opioid receptors | Pain Management nih.gov |
This table provides examples of how the broader benzothiazole and piperazine (B1678402) scaffolds are used in multi-target drug design.
Beyond creating single molecules with multiple targets, another research avenue involves exploring the synergistic effects of benzisothiazole-based compounds when used with other agents. This approach is particularly relevant in oncology, where combination therapy is a standard of care. For example, studies on structurally similar 1,2-benzothiazine derivatives, which also feature a phenylpiperazine moiety, have investigated their cytotoxic effects alone and in combination with the established anticancer drug doxorubicin. nih.govmdpi.com Such preclinical studies aim to determine if the combination can achieve a greater therapeutic effect at lower concentrations, potentially reducing toxicity. These investigations in cell lines (in vitro) and animal models are crucial for identifying promising combination strategies that could be applied to compounds like this compound.
Prodrug and Targeted Delivery Strategies in Pre-clinical Research
Overcoming the physiological barriers that limit a compound's ability to reach its target is a significant challenge in drug development. For CNS-active agents, the blood-brain barrier (BBB) is a primary obstacle. rsc.org Prodrug and targeted delivery strategies are being explored in preclinical settings to enhance the pharmacokinetic properties of promising compounds.
Nanoparticle-based drug delivery systems offer a powerful method for improving the therapeutic profile of research compounds. researchgate.net Encapsulating a molecule like this compound within a nanoparticle can protect it from premature degradation, improve its solubility, and provide controlled, sustained release at the target site. researchgate.net Research on related benzothiazole derivatives has demonstrated the feasibility of this approach. For example, benzothiazole derivatives of chitosan (B1678972) have been formulated into nanoparticles for antibacterial applications, and other benzisothiazolinone-based agents have been encapsulated in layered double hydroxides for controlled release. researchgate.netmdpi.com These preclinical studies provide a blueprint for developing similar systems for this compound to investigate its potential in various therapeutic contexts.
Table 2: Potential Nanoparticle Systems for Benzisothiazole Scaffold Delivery
| Nanoparticle Type | Core Material(s) | Potential Advantages in a Research Context |
|---|---|---|
| Polymeric Nanoparticles | Chitosan, PLGA, PCL | Biocompatible, biodegradable, tunable release kinetics. beilstein-journals.org |
| Lipid-Based Nanocarriers | Liposomes, Solid Lipid Nanoparticles | High encapsulation efficiency for lipophilic drugs, can be surface-modified for targeting. |
Integration with Systems Biology and Chemogenomics
Modern drug discovery is increasingly reliant on large-scale data and computational analysis to understand complex biological systems. Systems biology and chemogenomics are two such approaches that offer powerful tools for elucidating the full potential of a chemical scaffold.
Systems biology aims to understand the broader impact of a compound on biological networks. nih.gov By using "omics" technologies (e.g., transcriptomics, proteomics), researchers can analyze how treatment with a this compound derivative alters gene expression or protein levels in cells. This can reveal its mechanism of action, identify novel targets, and uncover unexpected effects on cellular pathways, providing a holistic view of its pharmacological profile. nih.gov
Chemogenomics, on the other hand, involves systematically screening a compound against a large and diverse collection of biological targets (e.g., a panel of kinases or G-protein coupled receptors). This approach helps to build a comprehensive "map" of the compound's bioactivity, identifying all its potential targets. This information is invaluable for rationally designing polypharmacology agents (as discussed in section 7.1.1) and for predicting potential off-target effects early in the research process. Together, these data-rich approaches can accelerate the exploration of the this compound scaffold and guide the design of new agents with precisely tailored biological activities.
High-Throughput Screening (HTS) and Phenotypic Screening Approaches for Novel Targets
High-Throughput Screening (HTS) facilitates the rapid assessment of large chemical libraries against specific biological targets. nih.gov In recent years, the focus of HTS has shifted from purely quantitative increases in screening capacity to a greater emphasis on qualitative, content-rich assays that offer greater physiological relevance. nih.gov For a compound like this compound, HTS can be instrumental in identifying novel protein interactions and enzymatic inhibitions. Libraries containing this scaffold and its derivatives could be screened against diverse target classes, such as kinases, G-protein coupled receptors (GPCRs), and ion channels, to uncover previously unknown bioactivities. For instance, screening of benzothiazole derivatives has identified inhibitors of peptidoglycan O-acetyltransferases, presenting potential new antibacterial targets. mdpi.com
Phenotypic screening, a complementary approach, evaluates the effects of compounds on cellular or organismal phenotypes without a preconceived target. This method is experiencing a resurgence as it can identify first-in-class molecules with novel mechanisms of action. mdpi.com A phenotypic screen using this compound could involve assays that monitor complex cellular processes like cell differentiation, apoptosis, immune cell modulation, or neurite outgrowth. A notable example is the use of a gene biomarker-based phenotypic screen to identify piperidine (B6355638) derivatives that modulate macrophage M2 polarization, offering a potential therapeutic strategy for multiple sclerosis. nih.gov Applying similar image-based or reporter-based phenotypic assays to the this compound scaffold could reveal unexpected therapeutic potential in areas such as immunology, oncology, or neurodegenerative disease. mdpi.comnih.gov
| Screening Approach | Assay Type | Potential Therapeutic Area | Example Endpoint/Measurement | Reference Concept |
|---|---|---|---|---|
| Target-Based HTS | Enzymatic Assay | Oncology | Inhibition of specific kinase activity (e.g., CDK, PDGFRA) | nih.gov |
| Target-Based HTS | Receptor Binding Assay | Neuroscience | Displacement of a radiolabeled ligand from serotonin (B10506) or dopamine (B1211576) receptors | chemicalbook.com |
| Target-Based HTS | Enzymatic Assay | Infectious Disease | Inhibition of bacterial enzymes like DNA gyrase or dihydroorotase | mdpi.com |
| Phenotypic Screening | High-Content Imaging | Immunology/Inflammation | Modulation of macrophage polarization (M1 vs. M2 markers) | nih.gov |
| Phenotypic Screening | Cell Viability/Proliferation Assay | Oncology | Selective cytotoxicity in cancer cell lines (e.g., MCF7, HCT116) | nih.govresearchgate.net |
| Phenotypic Screening | Reporter Gene Assay | Neurodegenerative Disease | Activation or inhibition of stress-response pathways (e.g., Nrf2, unfolded protein response) | nih.gov |
Omics Data Integration (e.g., Transcriptomics, Proteomics, Metabolomics) in Response to Compound Exposure in vitro or in Animal Models
The integration of multi-omics data provides a holistic view of the biological perturbations caused by a chemical compound. mdpi.com These systems-level analyses are critical for elucidating mechanisms of action, identifying biomarkers, and understanding potential off-target effects.
Transcriptomics: Exposing relevant cell types (e.g., neuronal cells, hepatocytes, or immune cells) to this compound and performing RNA sequencing would reveal global changes in gene expression. nih.gov This can identify entire signaling pathways and cellular processes affected by the compound. The choice of exposure time is a critical factor in such studies, as benchmark concentrations for biological responses can vary significantly with duration. nih.gov
Proteomics and Metabolomics: As the downstream products of the transcriptome, the proteome and metabolome provide information that is more closely linked to phenotype. mdpi.com Proteomic analysis can identify changes in protein abundance and post-translational modifications, while metabolomics measures fluctuations in endogenous small molecules. researchgate.netresearchgate.net For example, combining proteomic and metabolomic analyses of cells or tissues from animal models exposed to the compound could reveal alterations in key metabolic pathways, such as arachidonic acid metabolism, or the activation of specific cellular responses like neutrophil degranulation or platelet activation. researchgate.netnih.gov Integrating these datasets can build a comprehensive model of the compound's biological impact, bridging the gap from molecular interaction to functional outcome. mdpi.com
| Omics Technology | In Vitro / Animal Model Application | Key Information Gained | Potential Insights |
|---|---|---|---|
| Transcriptomics | Exposure of neuronal cell lines or primary hepatocytes to the compound. | Differentially expressed genes (DEGs); Perturbed signaling pathways (e.g., KEGG pathway analysis). | Identification of primary molecular targets, off-target effects, and gene regulatory networks. |
| Proteomics | Analysis of protein extracts from treated cells or tissues from animal models. | Changes in protein abundance; Identification of post-translational modifications (e.g., phosphorylation). | Confirmation of gene expression changes at the protein level; Elucidation of signaling cascade activation. |
| Metabolomics | Analysis of small molecule metabolites in cell lysates, plasma, or urine. | Altered metabolic pathways; Identification of novel biomarkers of exposure or effect. | Understanding of the compound's impact on cellular energy, lipid metabolism, and biosynthetic pathways. |
| Multi-Omics Integration | Computational analysis combining data from transcriptomics, proteomics, and metabolomics. | Correlated changes across different biological levels; Construction of integrated network models. | A systems-level understanding of the mechanism of action and toxicological pathways. |
Novel Synthetic Methodologies and Sustainable Chemistry Approaches
While this compound is a known compound, advancements in synthetic chemistry offer opportunities to produce it and related derivatives more efficiently, safely, and sustainably. The compound is a key intermediate in the synthesis of ziprasidone (B1663615), and optimizing its production is of industrial relevance. newdrugapprovals.orggoogle.comgoogle.com
Green Chemistry Principles in the Synthesis of the Compound
Traditional syntheses of N-heterocycles often rely on petroleum-based solvents, harsh conditions, and multi-step processes that generate significant waste. chemijournal.com Green chemistry seeks to mitigate these issues by focusing on principles such as waste prevention, atom economy, use of safer solvents, and energy efficiency. chemijournal.comrasayanjournal.co.in
The conventional synthesis of this compound often involves the reaction of 3-chloro-1,2-benzisothiazole (B19369) with piperazine at elevated temperatures in organic solvents. chemicalbook.com Applying green chemistry principles could involve several improvements:
Safer Solvents: Replacing traditional organic solvents with greener alternatives like water, ethanol, or polyethylene (B3416737) glycol (PEG). researchgate.net
Alternative Energy Sources: Utilizing microwave irradiation or ultrasound to accelerate reaction rates, often under solvent-free conditions, which can lead to higher yields and shorter reaction times. rasayanjournal.co.inmdpi.com
Catalysis: Employing reusable, non-toxic catalysts, such as biocatalysts or solid-supported catalysts, to improve efficiency and reduce waste. chemijournal.commdpi.com For example, the synthesis of various N-heterocycles has been achieved using biocatalyst thiamine (B1217682) hydrochloride or reusable amberlyst-15. chemijournal.commdpi.com
| Parameter | Conventional Synthesis Approach | Potential Green Chemistry Approach |
|---|---|---|
| Solvent | Toluene, Isopropanol, DMF | Water, Ethanol, PEG, or solvent-free conditions |
| Energy Input | Prolonged heating (e.g., 24-36 hours) via conventional reflux | Microwave irradiation or ultrasonication (minutes to hours) |
| Catalyst/Reagents | Stoichiometric bases, potentially hazardous reagents | Reusable solid-supported catalysts, biocatalysts, ionic liquids |
| Work-up/Purification | Solvent extraction, column chromatography | Simple filtration, minimal purification steps |
| Waste Generation | High E-factor (Environmental factor) due to solvent and reagent use | Lower E-factor, improved atom economy |
Flow Chemistry and Continuous Manufacturing Research for Scalable Synthesis
Flow chemistry, where reactions are performed in a continuously flowing stream rather than a batch reactor, is a transformative technology for pharmaceutical manufacturing. mtak.hu It offers significant advantages, including superior control over reaction parameters (temperature, pressure, mixing), enhanced safety when handling hazardous intermediates, and straightforward scalability. mtak.hunih.gov
The synthesis of this compound is well-suited for adaptation to a continuous flow process. A packed-bed reactor or a heated microreactor could be used to perform the nucleophilic substitution reaction. Such a setup would allow for precise temperature control, minimizing side-product formation and enabling operation at superheated conditions to drastically reduce reaction times. Furthermore, sequential steps, such as intermediate formation and subsequent reaction, could be "telescoped" into a single, uninterrupted flow process, eliminating the need for isolation and purification of intermediates. mtak.huresearchgate.net This approach not only improves efficiency and yield but also reduces the manufacturing footprint and enhances process robustness, making it an attractive paradigm for the large-scale, industrial synthesis of this important intermediate. nih.govresearchgate.net
| Parameter/Feature | Description in a Flow Synthesis Context | Advantage for this compound Synthesis |
|---|---|---|
| Reactor Type | Packed-bed reactor with immobilized reagents/catalysts or heated tube/chip microreactors. | Efficient mixing and heat transfer; enables use of heterogeneous catalysts that are easily separated. |
| Residence Time | The time reactants spend in the reactor, controlled by flow rate and reactor volume. Typically minutes. | Drastic reduction from many hours in batch, leading to higher throughput. |
| Temperature/Pressure | Can be operated at temperatures and pressures above the solvent's boiling point safely due to small volumes. | Accelerated reaction rates; potential for novel reaction pathways not accessible in batch. |
| Safety | Small reaction volumes at any given time minimize risks associated with exothermic reactions or hazardous reagents. | Safer handling of reagents and intermediates on a large scale. |
| Scalability | Scale-up is achieved by running the process for a longer duration ("numbering-up") rather than using larger reactors. | Seamless transition from laboratory-scale optimization to industrial-scale production. |
| Telescoped Reactions | Coupling multiple reaction steps in-line without intermediate isolation. | Increased overall efficiency, reduced waste, and lower operational costs. |
Conclusion and Outlook on 3 1 Piperazinyl 2,1 Benzisothiazole Research
Synthesis of Key Research Findings and Mechanistic Insights
Research into the benzisothiazole-piperazine motif has primarily established its function as a potent scaffold for targeting neurotransmitter receptors. Derivatives of the well-studied 3-(1-Piperazinyl)-1,2-benzisothiazole (B29119) have demonstrated significant affinity for dopamine (B1211576) (D2) and serotonin (B10506) (5-HT₂) receptors. guidechem.comnih.gov This dual-receptor antagonism is a hallmark of many second-generation antipsychotic drugs, and the exploration of this scaffold has been central to their development. The mechanism of action for these compounds is thus understood mainly within the context of neuromodulation, aiming to correct the imbalances in dopaminergic and serotonergic signaling implicated in psychosis. nih.gov
Conversely, the limited research available for the 2,1-benzisothiazole scaffold points towards entirely different biological activities. A key study investigating a range of 3-amino and 3-substituted amino 2,1-benzisothiazoles (structurally related to the compound of interest) revealed low antimicrobial activity against bacteria and fungi. nih.gov More significantly, this study uncovered potential genotoxic properties in many of the tested 2,1-benzisothiazole derivatives, particularly those containing aromatic nitro or unsubstituted amino groups. nih.gov The same study noted that none of the 1,2-isomers tested exhibited similar genotoxic effects, suggesting that the isomeric arrangement of the sulfur and nitrogen atoms in the heterocyclic ring drastically alters the compound's biological interaction profile, shifting it from a CNS-acting agent to one with potential DNA-damaging activity. nih.gov
| Isomer Comparison | 3-(1-Piperazinyl)-1,2-benzisothiazole | 3-(1-Piperazinyl)-2,1-benzisothiazole |
| Primary Research Focus | CNS receptor activity; intermediate for antipsychotics. guidechem.com | Antimicrobial and genotoxic properties (in related derivatives). nih.gov |
| Known Biological Targets | Dopamine D2 and Serotonin 5-HT₂ receptors. nih.gov | Largely unknown; potential for DNA interaction. nih.gov |
| Key Mechanistic Insight | Modulation of neurotransmitter pathways. nih.gov | Potential for DNA damage observed in structural analogs. nih.gov |
Unresolved Questions and Knowledge Gaps in the Compound's Research Landscape
The research landscape for this compound is defined almost entirely by what is not known. The compound stands as a significant knowledge gap in medicinal chemistry, with several fundamental questions remaining unanswered:
Pharmacological Profile: There is a near-complete absence of data on the pharmacological profile of this compound. Its affinity for CNS receptors, which is the defining characteristic of its 1,2-isomer, has not been reported. It is unknown whether it acts as a dopamine or serotonin receptor ligand or if it interacts with other targets.
Synthesis and Characterization: While numerous synthetic routes for the 1,2-isomer are well-documented, optimized and scalable synthetic protocols specifically for the 2,1-isomer are not readily available in the literature. chemicalbook.comprepchem.com
Mechanism of Action: Beyond the genotoxicity observed in its structural relatives, the precise mechanism of action for this compound class is unknown. nih.gov It is unclear if this effect is due to direct DNA binding, intercalation, or another process. Furthermore, it is unresolved whether the piperazine (B1678402) substituent would mitigate or enhance the genotoxic potential seen in simpler 3-amino-2,1-benzisothiazoles.
Therapeutic Potential: The potential therapeutic applications, if any, of this compound are entirely speculative. While the broader benzothiazole (B30560) scaffold has been investigated for anticancer properties, the specific potential of this isomer is unexplored. nih.govnih.gov
Promising Directions for Future Academic Research on this compound
The extensive knowledge gaps surrounding this compound present a fertile ground for future academic inquiry. A systematic approach to characterizing this compound and its derivatives could unlock novel biological activities and chemical scaffolds.
The primary task for future research is to conduct a comprehensive screening of this compound to establish its fundamental biological activity. A crucial first step would be to assay the compound against a panel of CNS receptors to determine if it retains any of the neuroleptic characteristics of its 1,2-isomer. In parallel, given the findings on related 2,1-benzisothiazoles, it is imperative to investigate its potential as an antimicrobial or anticancer agent. nih.gov Exploring its activity against various cancer cell lines, particularly in comparison to its 1,2-isomer, could reveal isomer-specific cytotoxicity. nih.govresearchgate.net Should any significant activity be found, subsequent studies would need to focus on target deconvolution to identify the specific enzymes, receptors, or cellular pathways with which it interacts.
The benzisothiazole ring is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds. nih.gov Future research should focus on synthetic modifications to the this compound core to build a structure-activity relationship (SAR) profile. Key areas for modification include:
Substitution on the Benzene (B151609) Ring: Adding electron-withdrawing or electron-donating groups to the benzo portion of the scaffold could modulate the electronic properties and biological activity, potentially enhancing potency or reducing the off-target effects like the genotoxicity noted in related compounds. nih.gov
Derivatization of the Piperazine Moiety: The secondary amine of the piperazine ring is a prime handle for modification. Adding various aryl, alkyl, or acyl groups could drastically alter the compound's solubility, cell permeability, and target-binding affinity, allowing for the fine-tuning of its biological profile. This approach has been used successfully in creating diverse libraries of benzothiazole-piperazine hybrids for anticancer screening. researchgate.net
A modern, multi-faceted approach is required to efficiently characterize this understudied compound. Initial efforts should focus on developing and optimizing a reliable synthetic route. Following successful synthesis, advanced methodologies can be employed:
Computational Modeling and Docking: Before extensive biological testing, in silico docking studies can be used to predict potential binding interactions with a wide range of biological targets, including CNS receptors and cancer-related proteins such as kinases or tubulin. nih.gov This can help prioritize experimental screening efforts.
High-Throughput Screening (HTS): Employing HTS against large panels of cancer cell lines or microbial strains would provide a rapid and broad overview of the compound's potential therapeutic window.
Advanced Mechanistic Assays: If preliminary studies confirm the genotoxic potential suggested by analogs, advanced assays such as the Comet assay or micronucleus test should be used to quantify the extent of DNA damage. nih.gov Similarly, if anticancer activity is observed, cell cycle analysis and apoptosis assays would be crucial for elucidating the mechanism of cell death. nih.govresearchgate.net
By systematically addressing these areas, future research can move this compound from a chemical curiosity to a well-characterized scaffold with potentially novel therapeutic applications.
Q & A
Basic Research Questions
Q. What are the optimal synthetic conditions for preparing 3-(1-piperazinyl)-1,2-benzisothiazole, and how does reagent selection impact yield?
- Methodology : The compound is synthesized via a one-step reaction between 2-cyanophenyl disulfide and piperazine at 120–125°C for 24 hours. Key reagents include dimethyl sulfoxide (DMSO) to reoxidize byproducts and isopropanol (IPA) to fluidize the reaction mixture. This method achieves 75–80% yield . Alternative routes involve alkylation strategies to introduce functionalized chains (e.g., oxygen or sulfur groups) for derivative synthesis .
- Critical Parameters : Excess piperazine (3–4 equivalents) and controlled temperature are crucial to avoid side reactions, such as the formation of bis(2-cyanophenyl) disulfide byproducts .
Q. How is 3-(1-piperazinyl)-1,2-benzisothiazole characterized post-synthesis, and what stability challenges exist?
- Analytical Methods : Melting point analysis (67–71°C), nuclear magnetic resonance (NMR), and high-performance liquid chromatography (HPLC) are standard for purity validation .
- Stability : The compound is stable under inert storage (2–8°C), but derivatives like thiourea analogs may degrade at room temperature, requiring immediate use or cryopreservation .
Q. What role does this compound play in synthesizing antipsychotic drugs?
- Application : It serves as a key intermediate in Friedel-Crafts acylation reactions for antipsychotics like ziprasidone and lurasidone. For example, it reacts with 6-chloro-2-oxindole and chloroacetyl chloride to form active pharmaceutical ingredients (APIs) .
- Process Design : Optimized alkylation strategies (e.g., introducing chains of varying lengths) improve binding affinity to dopamine and serotonin receptors .
Advanced Research Questions
Q. How do structural modifications of 3-(1-piperazinyl)-1,2-benzisothiazole derivatives influence biological activity?
- Structure-Activity Relationship (SAR) :
- Chain Length : Derivatives with C2–C4 alkyl chains (Table 2, ) show enhanced antipsychotic activity due to improved receptor fit.
- Substituents : Electron-withdrawing groups (e.g., fluoro, bromo) on aryl moieties increase antimicrobial potency (IC50: 4.6–23 µM) .
- Synthetic Strategies : Three approaches are documented: (1) direct alkylation of the parent compound, (2) pre-functionalized reagent coupling, and (3) terminal-group-first conjugation (Scheme 65, ).
Q. What methodologies are used to evaluate the compound’s enzyme inhibition and antimicrobial properties?
- Enzyme Inhibition :
- Urease/PPARγ Assays : Thiourea derivatives exhibit superior inhibition (IC50: 4.6 ± 0.1 µM) compared to urea analogs, assessed via spectrophotometric methods .
- Antimicrobial Testing :
- Agar Well Diffusion : Zone-of-inhibition measurements against Staphylococcus aureus and Escherichia coli .
- Microdilution : Minimum inhibitory concentration (MIC) determination for fluoro/bromo-substituted derivatives .
Q. How can researchers resolve contradictions in thermal stability data for related intermediates?
- Case Study : Thiourea intermediate 6 decomposes at room temperature to form bis(2-cyanophenyl) disulfide, complicating purification. Solutions include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
